molecular formula C10H12FNO2 B12991449 N-(3-Fluorophenyl)-N-methyl-L-alanine

N-(3-Fluorophenyl)-N-methyl-L-alanine

Cat. No.: B12991449
M. Wt: 197.21 g/mol
InChI Key: ZPQJWPNZLQQXIX-ZETCQYMHSA-N
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Description

N-(3-Fluorophenyl)-N-methyl-L-alanine is a fluorinated derivative of the non-proteinogenic amino acid L-alanine. Its structure consists of an alanine backbone (NH₂-CH(CH₃)-COOH) modified by substitution of the amino group with a methyl group and a 3-fluorophenyl moiety. The compound’s molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2S)-2-(3-fluoro-N-methylanilino)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-7(10(13)14)12(2)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1

InChI Key

ZPQJWPNZLQQXIX-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C1=CC(=CC=C1)F

Canonical SMILES

CC(C(=O)O)N(C)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of N-(3-Fluorophenyl)-N-methyl-L-alanine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborates as reagents can offer advantages such as moisture and air stability, which are beneficial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-N-methyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Fluorophenyl)-N-methyl-L-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-N-methyl-L-alanine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s ability to cross biological membranes and interact with enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmaceuticals

  • Beta-N-methylamino-L-alanine (BMAA) Structure: L-alanine with an N-methyl group and a β-amino group. Key Differences: BMAA lacks the fluorophenyl group but is neurotoxic, acting via NMDA receptor agonism . Toxicity: EC₅₀ ~1 mM in neuronal cultures, causing excitotoxic damage .
  • Meta-Fluorofentanyl Structure: Contains a 3-fluorophenyl group but integrated into a piperidine-based opioid scaffold. Key Differences: The fluorophenyl group enhances µ-opioid receptor binding affinity and metabolic stability .

Agrochemical Derivatives

  • Flamprop-methyl

    • Structure : N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine ester.
    • Key Differences : Chlorine and fluorine substituents on phenyl, with an ester group increasing lipophilicity .
    • Applications : Herbicide targeting grass weeds in cereals .
    • Molecular Weight : 377.82 g/mol, significantly larger than the target compound due to ester and benzoyl groups .
  • Metalaxyl

    • Structure : N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester.
    • Key Differences : Methoxyacetyl and dimethylphenyl groups confer antifungal activity .
    • Applications : Fungicide against Phytophthora species .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Toxicity References
N-(3-Fluorophenyl)-N-methyl-L-alanine C₁₀H₁₂FNO₂ 197.21 Fluorophenyl, N-methyl, carboxylate Potential pharmaceutical (inferred)
BMAA C₄H₁₀N₂O₂ 118.13 β-amino, N-methyl Neurotoxin (ALS-Parkinsonism link)
Flamprop-methyl C₁₉H₁₉ClFNO₃ 377.82 Ester, benzoyl, halogens Herbicide
N-Methyl-L-alanine C₄H₉NO₂ 103.12 N-methyl, carboxylate Metabolic intermediate, industrial synth
Meta-Fluorofentanyl C₂₃H₂₉FN₂O 380.49 Piperidine, fluorophenyl, amide Analgesic (controlled substance)

Key Findings and Implications

Structural Effects on Bioactivity: The 3-fluorophenyl group in this compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to non-fluorinated analogs like N-methyl-L-alanine . Halogenated derivatives (e.g., flamprop-methyl) show agrochemical efficacy due to increased stability and target binding .

Toxicity Considerations :

  • Fluorophenyl-containing compounds (e.g., meta-fluorofentanyl) exhibit potent receptor interactions, suggesting that the target compound’s safety profile requires rigorous evaluation .

Synthetic Routes :

  • Microbial engineering (e.g., C. glutamicum) could be adapted for scalable production by introducing fluorophenyl groups via enzymatic or chemical coupling .

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